Tricetin
Overview
Description
Tricetin is a flavone, a type of flavonoid, known for its diverse biological activities and therapeutic potential. It is a rare aglycone found in the pollen of members of the Myrtaceae family, such as Eucalyptus globulus . This compound has garnered significant attention due to its antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Tricetin, a flavone compound, primarily targets the Serine/threonine-protein kinase pim-1 . This protein is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis .
Mode of Action
It’s known that this compound exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . These properties likely play a role in its interaction with its targets.
Biochemical Pathways
This compound has been shown to modulate several signaling pathways. For instance, it has been found to modulate the Akt/GSK-3β pathway . Furthermore, this compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2) , suggesting a potential role in altering drug absorption and distribution .
Result of Action
This compound has been demonstrated to have pharmacological effects in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . It has also been shown to have antioxidant and pro/antioxidant properties . For example, this compound has been found to reduce inflammation and acinar cell injury in acute pancreatitis by modulating oxidative stress-induced DNA damage signaling .
Biochemical Analysis
Biochemical Properties
Tricetin exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . The identification and characterization of this compound UDP-dependent glycosyltransferases from pomegranate (Punica granatum) by Wu et al. shed light on this compound’s biosynthesis and its potential role in antimicrobial activity .
Cellular Effects
Studies have demonstrated the pharmacological effects of this compound in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . Additionally, this compound has been investigated for its antioxidant and pro/antioxidant properties .
Molecular Mechanism
This compound’s therapeutic potential has been attributed to its ability to modulate signaling pathways, including the Akt/GSK-3β pathway . Furthermore, this compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .
Transport and Distribution
This compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricetin can be synthesized through various chemical reactions. One common method involves the use of 2,4,6-trihydroxyacetophenone as a starting material. The synthesis process includes hydroxy protection, acylation with 3,4,5-trimethoxybenzoyl chloride, and Baker-Venkataraman rearrangement .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from natural sources such as Eucalyptus honey, pomegranate flowers, and wheat . The extraction process typically includes solvent extraction, purification, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tricetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits both pro-oxidant and antioxidant activities depending on the reaction milieu .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
Tricetin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Myricetin
- Tricin
- Quercetin
- Kaempferol
Tricetin’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRJFRKVXALTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199964 | |
Record name | Tricetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-31-0 | |
Record name | Tricetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tricetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 520-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRICETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
Record name | Tricetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tricetin exert its anticancer effects?
A1: this compound demonstrates anticancer activity through various mechanisms, including:
- Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, including leukemia [], breast adenocarcinoma [], glioblastoma multiforme [], and liver cancer []. This apoptotic effect is primarily mediated by the activation of caspases and the mitochondrial apoptotic pathway.
- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, as observed in breast adenocarcinoma cells []. This arrest is linked to the activation of ataxia telangiectasia-mutated (ATM) and subsequent phosphorylation of p53, leading to increased p53 stability and cell cycle regulation.
- Inhibition of Metastasis: this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinase (MMP) expression and activity. This effect has been observed in glioblastoma multiforme [], nasopharyngeal carcinoma [], oral cancer [], and osteosarcoma cells [].
- Suppression of Signaling Pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, and inflammation, including the Akt/GSK-3β pathway [], MAPK pathway [, , ], and NF-κB pathway [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol. []
Q3: What spectroscopic data is available for this compound?
A3: this compound's structure has been elucidated using various spectroscopic methods, including UV, 1H NMR, and 13C NMR [, , ]. These techniques provide information about its functional groups, connectivity, and stereochemistry.
Q4: How do structural modifications of this compound affect its biological activity?
A4: Studies comparing this compound to other flavones suggest that the number and position of hydroxyl and methoxy groups significantly influence its activity:
- Anti-adipogenic Activity: The number and position of hydroxyl or methoxy groups on the B ring of 5,7-dihydroxyflavones influence their impact on adipogenesis. Luteolin, with a different substitution pattern than this compound, inhibits adipogenesis, while this compound promotes it [].
- Anti-inflammatory Activity: The presence and position of hydroxyl groups play a crucial role in the anti-inflammatory activity of flavones. While this compound exhibits anti-inflammatory effects, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher potency [].
Q5: What are the primary natural sources of this compound?
A5: this compound is predominantly found in:
- Honey and Pollen: this compound is notably present in the honey and pollen of Eucalyptus species [, , , , ].
- Myrtaceae Plants: Beyond Eucalyptus, this compound occurs as a free aglycone in various Myrtaceae family members [].
Q6: How does the content of this compound vary in different sources?
A6: this compound content varies considerably depending on the plant species, geographical origin, and environmental factors:
- Eucalyptus Honey: Australian Eucalyptus honeys show species-specific differences in this compound content []. For example, bloodwood honey contains high levels of myricetin and this compound, while yapunyah, narrow-leaved ironbark, and black box honeys lack myricetin but may have this compound, quercetin, or luteolin as their primary flavonoids.
- Wheat: Winter wheat husk has been identified as a particularly rich source of tricin, a methylated derivative of this compound [].
Q7: What are the potential therapeutic applications of this compound?
A7: this compound exhibits a wide range of pharmacological activities, suggesting potential applications in various therapeutic areas:
- Cancer: this compound's anti-proliferative, pro-apoptotic, and anti-metastatic properties make it a promising candidate for cancer prevention and treatment [, , , , , , ].
- Inflammation: this compound possesses anti-inflammatory activity, evident in its ability to reduce pro-inflammatory cytokine production and suppress NF-κB activation [, ].
- Osteoarthritis: this compound demonstrates chondroprotective effects, suppressing cartilage degradation, inflammation, and apoptosis in chondrocytes [].
- Acute Pancreatitis: this compound exhibits protective effects in models of acute pancreatitis, reducing pancreatic injury, inflammation, and edema [].
Q8: How does this compound compare to other flavonoids in terms of its pharmacological activities?
A8: this compound shares similarities with other flavonoids but also possesses unique characteristics:
- Antioxidant Activity: While this compound shows antioxidant properties [], its potency and mechanism may differ from other flavonoids like myricetin, which exhibits both pro- and antioxidant effects.
- Anti-inflammatory Activity: Compared to polyhydroxylated flavones, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher anti-inflammatory potency in kidney mesangial cells [].
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry plays a role in understanding this compound's interactions and properties:
- Molecular Docking: Molecular docking studies have been employed to evaluate the binding affinity and potential interactions of this compound with target proteins, such as α-amylase [] and vitamin D receptor (VDR) [].
- Network Pharmacology: Network flow analysis has been used to predict potential protein targets of this compound and other flavonoids in the context of respiratory syncytial virus (RSV) infection [].
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Various analytical methods are employed for this compound analysis:
- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry (MS), and electrospray ionization (ESI), are widely used for the separation, identification, and quantification of this compound in different matrices, including plant extracts, honey, and biological samples [, , , , ].
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for structural elucidation and confirmation of this compound [, , ].
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